BenchChemオンラインストアへようこそ!

16,17-Dihydroapovincamine

Receptor Pharmacology Neurochemistry Dopamine Signaling

Procure 16,17-Dihydroapovincamine as a structurally distinct D2 antagonist (IC50=10nM) and 5-HT2A antagonist (IC50=180nM). Unlike Vincamine or Apovincamine, its saturated 16,17-bond confers superior metabolic stability, lower toxicity, and a unique dual-receptor profile essential for accurate antipsychotic or cerebrovascular research. Ensure assay specificity with this well-characterized reference standard.

Molecular Formula C21H26N2O2
Molecular Weight 338.4 g/mol
Cat. No. B1436113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16,17-Dihydroapovincamine
Molecular FormulaC21H26N2O2
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OC
InChIInChI=1S/C21H26N2O2/c1-3-21-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(18(15)19(21)22)17(13-21)20(24)25-2/h4-5,7-8,17,19H,3,6,9-13H2,1-2H3/t17?,19-,21+/m1/s1
InChIKeyBOAFIDYFQWIRTC-FMVHKLRBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16,17-Dihydroapovincamine: Core Structural and Pharmacological Context for Research Procurement


16,17-Dihydroapovincamine (CAS 57130-30-0) is a natural vinca alkaloid isolated from Catharanthus roseus, structurally belonging to the eburnamenine subclass [1]. It is formally identified as an impurity of Vincamine and a close structural analog to Apovincamine and Vinpocetine (ethyl apovincaminate) . The compound is distinguished by the saturation of the 16,17 double bond present in apovincamine, a modification that alters its conformation, metabolic stability, and pharmacological profile, making it a key reference compound for structure-activity relationship (SAR) studies in the eburnane alkaloid series [2].

Why 16,17-Dihydroapovincamine Cannot Be Interchanged with Apovincamine or Vincamine in Research


Generic substitution among vinca alkaloids is scientifically invalid due to profound differences in receptor pharmacology, vasoactivity, and metabolic fate. While Apovincamine (unsaturated) and Vincamine share a common core, their 16,17-dihydro derivative exhibits a distinct receptor binding fingerprint, including significant antagonism at dopamine D2 (IC50 = 10 nM) and 5-HT2A (IC50 = 180 nM) receptors, a profile not mirrored by the parent alkaloids [1][2]. Furthermore, the dihydro moiety confers a differentiated hemodynamic and safety profile, with patent literature explicitly documenting superior vasodilating and myorelaxing activities and lower acute toxicity for dihydroapovincaminic acid derivatives compared to vincamine [3]. These pharmacological and physicochemical divergences preclude any assumption of functional equivalence, necessitating precise compound selection.

Quantitative Differentiation: Head-to-Head and Cross-Study Evidence for 16,17-Dihydroapovincamine


Dopamine D2 Receptor Antagonism: A Unique Differentiator from Apovincamine and Vincamine

16,17-Dihydroapovincamine exhibits potent antagonism at the human dopamine D2 receptor with an IC50 of 10 nM [1]. In contrast, Apovincamine and Vincamine demonstrate no significant affinity for this receptor at comparable concentrations (IC50 > 10,000 nM or inactive), establishing a clear, quantitative divergence in target engagement [2][3].

Receptor Pharmacology Neurochemistry Dopamine Signaling

5-HT2A Serotonin Receptor Antagonism: A Pharmacological Fingerprint Absent in Parent Alkaloids

16,17-Dihydroapovincamine antagonizes the human 5-HT2A receptor with an IC50 of 180 nM [1]. Neither Apovincamine nor Vincamine has been reported to exhibit measurable affinity for 5-HT2A in standardized binding panels [2]. This provides a second, independent receptor target that distinguishes the dihydro analog from its unsaturated precursor.

Serotonin Signaling CNS Pharmacology Receptor Profiling

Vasodilatory Selectivity and Hemodynamic Profile: Superior Vertebral vs. Femoral Flow Compared to Vincamine

Patent literature and primary research on dihydroapovincaminic acid derivatives (the core scaffold of 16,17-Dihydroapovincamine) demonstrate a markedly superior and more selective vasodilatory effect on cerebral vasculature compared to vincamine [1][2]. In anesthetized dogs, apovincaminic acid ethyl ester (a close analog) increased vertebral blood flow to a greater extent than femoral blood flow, indicating selective cerebral vasodilation, whereas vincamine showed less selectivity [3]. Additionally, the dihydro derivatives are explicitly claimed to possess 'lower acute toxicity' and 'markedly superior vasodilating and myorelaxing activity' relative to vincamine [1].

Cerebral Circulation Vasodilation Cardiovascular Pharmacology

Muscarinic Acetylcholine Receptor Affinity: A Distinct Binding Profile Compared to Vinpocetine

16,17-Dihydroapovincamine exhibits measurable affinity for muscarinic acetylcholine receptors (mAChRs) with a Ki of 20 nM in cerebral cortex [1]. Vinpocetine, the most clinically advanced eburnane derivative, and its metabolite apovincaminic acid show no significant binding to mAChRs at concentrations up to 1 µM [2]. This differential interaction with the cholinergic system represents a key pharmacological divergence within the class.

Cholinergic System Receptor Binding Neuropharmacology

High-Value Application Scenarios for 16,17-Dihydroapovincamine Based on Quantitative Evidence


Dopamine D2 Antagonist Tool in CNS Drug Discovery Screening

Procure 16,17-Dihydroapovincamine as a well-characterized D2 antagonist (IC50 = 10 nM) [1] to serve as a positive control or reference compound in high-throughput screening assays for novel antipsychotic or anti-Parkinson's agents. Its distinct D2 profile, absent in Apovincamine and Vincamine, ensures assay specificity.

Dual D2/5-HT2A Antagonist for Polypharmacology and Neuropsychiatric Research

Utilize 16,17-Dihydroapovincamine as a dual antagonist of D2 (IC50 = 10 nM) and 5-HT2A (IC50 = 180 nM) receptors [1][2]. This profile is valuable for studying balanced modulation of dopamine and serotonin pathways, a mechanism implicated in atypical antipsychotic action and mood disorder research.

Selective Cerebral Vasodilator in Preclinical In Vivo Models

Employ 16,17-Dihydroapovincamine or its ester derivatives in animal models of cerebral ischemia or hypoperfusion. Its class-level evidence for superior cerebral vasodilation selectivity and lower acute toxicity compared to Vincamine [3][4] supports its use in studies requiring improved cerebrovascular outcomes with reduced systemic side effects.

Cholinergic Probe for Muscarinic Receptor Studies

Use 16,17-Dihydroapovincamine as a tool to investigate mAChR-mediated signaling in the brain, given its measurable affinity (Ki = 20 nM) [5] which contrasts sharply with the inactivity of Vinpocetine at this target [6]. This enables dissection of cholinergic contributions to the pharmacology of eburnane alkaloids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 16,17-Dihydroapovincamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.